methyl 2-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzoate
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Overview
Description
Methyl 2-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-bromophenylacetonitrile: This intermediate can be synthesized by reacting 4-bromobenzyl bromide with sodium cyanide in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Formation of the furan ring: The next step involves the formation of the furan ring, which can be achieved through a cyclization reaction.
Coupling reaction: The final step is the coupling of the furan ring with the benzoate group, which can be done using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines.
Scientific Research Applications
Methyl 2-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzoate has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: This compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Researchers might explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of methyl 2-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study through techniques such as molecular docking and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
4-bromophenylacetonitrile: A simpler compound with similar functional groups but lacking the furan and benzoate moieties.
Methyl 2-furoate: Contains the furan ring and benzoate group but lacks the bromophenyl and cyanoethenyl groups.
Benzonitrile derivatives: Compounds with similar nitrile groups but different aromatic substituents.
Uniqueness
Methyl 2-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
methyl 2-[5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNO3/c1-25-21(24)19-5-3-2-4-18(19)20-11-10-17(26-20)12-15(13-23)14-6-8-16(22)9-7-14/h2-12H,1H3/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDMGBNNIKWEPY-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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